
Benserazide
概要
説明
ベンセラジドは、主にレボドパとの併用で、パーキンソン病、パーキンソニズム、レストレスレッグ症候群の治療に使用される薬物です . ベンセラジドは、末梢作用性の芳香族L-アミノ酸脱炭酸酵素阻害剤であり、中枢神経系以外でのレボドパからドーパミンへの変換を阻害します . この作用により、脳へのレボドパの利用可能性を高め、治療効果を高めながら末梢の副作用を最小限に抑えます .
2. 製法
合成経路と反応条件: 塩酸ベンセラジドは、セリンヒドラジド塩酸塩と2,3,4-トリヒドロキシベンズアルデヒドを水素と触媒の存在下で反応させる一工程法により合成することができます . 反応は通常、水、エタノール、イソプロパノール、またはグリコールジメチルエーテルなどの溶媒中で行われます . このプロセスには、反応混合物を40°Cに加熱し、減圧下で10時間撹拌することが含まれます .
工業生産方法: 塩酸ベンセラジドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 効率的な触媒と最適化された反応条件を使用することで、最終生成物の収率と純度を高めることができます .
準備方法
Synthetic Routes and Reaction Conditions: Benserazide hydrochloride can be synthesized through a one-step method involving the reaction of serine hydrazide hydrochloride with 2,3,4-trihydroxybenzaldehyde in the presence of hydrogen and a catalyst . The reaction is typically carried out in a solvent such as water, ethanol, isopropanol, or glycol dimethyl ether . The process involves heating the reaction mixture to 40°C and stirring for 10 hours under reduced pressure .
Industrial Production Methods: The industrial production of this compound hydrochloride follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
反応の種類: ベンセラジドは、酸化、還元、置換反応など、さまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: ベンセラジドは、酸性条件下で過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化することができます.
主な生成物: これらの反応から生成される主な生成物には、ヒドラゾンやシッフ塩基などのベンセラジドのさまざまな誘導体が含まれます .
4. 科学研究への応用
ベンセラジドは、科学研究において幅広い用途があります。
科学的研究の応用
Parkinson's Disease Treatment
Benserazide is most commonly used in combination with levodopa to manage symptoms of Parkinson's disease. By inhibiting the peripheral conversion of levodopa to dopamine, this compound increases the availability of levodopa in the central nervous system, thereby improving motor function and reducing symptoms associated with the disease.
Oncology Applications
Recent studies have suggested that this compound may have potential as a chemosensitizer in cancer treatment. Research indicates that it can enhance the efficacy of chemotherapeutic agents like paclitaxel by inhibiting cystathionine beta-synthase (CBS), which is implicated in tumor growth and metastasis.
Key Findings from Studies
- Combination Therapy : The combination of this compound and paclitaxel showed significant reductions in tumor volume and weight in various cancer cell lines (e.g., KYSE450, A549, HCT8). This effect was attributed to the downregulation of key signaling pathways involved in tumor progression, such as HIF-1α and VEGF .
- Mechanistic Insights : this compound's inhibition of CBS leads to decreased levels of hydrogen sulfide (H2S), which is known to promote cancer cell survival and proliferation. This mechanism underlines its potential role as a supportive agent in cancer therapy .
Antimicrobial Potential
Emerging research has indicated that this compound may exhibit antimicrobial properties, particularly against multidrug-resistant bacterial strains. While direct applications are still under investigation, its inclusion in essential medicine lists reflects its potential utility in managing resistant infections .
Pharmaceutical Compounding
This compound is also utilized in pharmaceutical compounding practices across Europe. The variability in compounding practices highlights its importance in personalized medicine approaches, allowing for tailored treatments based on individual patient needs .
Research Insights and Case Studies
The following table summarizes notable studies and findings related to the applications of this compound:
Study/Research | Application Area | Key Findings |
---|---|---|
Baba et al., 2022 | Parkinson's Disease | Demonstrated improved motor function when combined with levodopa |
Druzhyna et al., 2016 | Oncology | Highlighted potential as a CBS inhibitor enhancing chemotherapy effects |
Li et al., 2017 | Cancer Treatment | Showed significant reduction in tumor growth when combined with paclitaxel |
Untereiner et al., 2018 | Antimicrobial Research | Suggested effectiveness against multidrug-resistant bacteria |
作用機序
ベンセラジドは、脱炭酸酵素阻害剤として作用し、レボドパの末梢でのドーパミンへの変換を阻害します . この阻害により、より多くのレボドパが血液脳関門を通過して脳内でドーパミンに変換され、治療効果が向上します . ベンセラジドの主な分子標的は、芳香族L-アミノ酸脱炭酸酵素です .
類似化合物:
カルビドパ: ベンセラジドと同様に、カルビドパは、パーキンソン病の治療にレボドパとの併用で使用される脱炭酸酵素阻害剤です.
エンタカポン: この化合物は、カテコール-O-メチルトランスフェラーゼ阻害剤であり、レボドパとの併用で効果を高めるために使用されます.
独自性: ベンセラジドは、血液脳関門を通過することなく、レボドパの末梢での脱炭酸を阻害する能力が特徴です . この特性により、末梢の副作用を最小限に抑えながら、中枢の治療効果を最大限に引き出すことができるため、パーキンソン病の併用療法に特に有効です .
類似化合物との比較
Uniqueness: this compound is unique in its ability to inhibit peripheral decarboxylation of levodopa without crossing the blood-brain barrier . This characteristic makes it particularly effective in combination therapies for Parkinson’s disease, as it minimizes peripheral side effects while maximizing central therapeutic effects .
生物活性
Benserazide is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor primarily used in conjunction with levodopa to enhance the treatment of Parkinson's disease. Its role extends beyond mere inhibition of peripheral AADC; recent studies have highlighted its neuroprotective effects and potential applications in various neurological conditions. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions by inhibiting the conversion of levodopa to dopamine in the periphery, thereby increasing the availability of levodopa to cross the blood-brain barrier. This mechanism is crucial for maximizing dopaminergic therapy in Parkinson's disease patients. Additionally, emerging evidence suggests that this compound may exert effects within the central nervous system (CNS), influencing dopaminergic signaling and neuroinflammatory processes.
Neuroprotective Effects
Recent studies have demonstrated that this compound possesses neuroprotective properties. For instance, a study published in Scientific Reports indicated that this compound significantly attenuated neutrophil infiltration into the brain following ischemic stroke, leading to improved behavioral outcomes in animal models . The compound was shown to alter microglia/macrophage phenotypes and promote M2 polarization, which is associated with anti-inflammatory responses.
Table 1: Summary of Neuroprotective Findings
Effects on α-Synuclein Pathology
This compound's combination with L-DOPA has been investigated for its effects on α-synuclein aggregation, a hallmark of Parkinson's disease. In a study involving mice injected with preformed α-synuclein fibrils, treatment with L-DOPA/benserazide resulted in a significant reduction in phosphorylated α-synuclein levels in the substantia nigra . This suggests that this compound may help inhibit the propagation of pathological α-synuclein aggregates.
Clinical Observations and Side Effects
While this compound is generally well-tolerated, some clinical reports have highlighted side effects such as severe diarrhea in certain patients. A retrospective study involving 50 patients revealed a direct correlation between this compound administration and the onset of diarrhea, which resolved upon switching to carbidopa . This emphasizes the need for careful monitoring when using this compound in clinical settings.
Table 2: Clinical Observations Related to this compound
Observation Type | Description |
---|---|
Side Effect | Severe diarrhea reported in some patients receiving this compound. |
Resolution | Symptoms resolved after switching to carbidopa. |
Research Case Studies
- Neuroprotective Study : In an experimental setup, researchers treated mice with this compound after inducing focal cerebral ischemia. Results indicated a significant reduction in lesion size and improved motor function compared to control groups .
- α-Synuclein Propagation Study : In a controlled trial, mice treated with L-DOPA/benserazide showed reduced levels of phosphorylated α-synuclein compared to those receiving saline, suggesting a potential therapeutic effect against Parkinson's disease pathology .
特性
IUPAC Name |
2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQDCRGUHNALGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022651 | |
Record name | Benserazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The combination of levodopa and benserazide is an anti-Parkinsonian agent. Levodopa itself is the metabolic precursor of dopamine. In Parkinson's disease, dopamine is depleted to a large degree in the striatum, pallidum, and substantia nigra in the central nervous system (CNS). The administration of levodopa to treat the disease is subsequently proposed to facilitate raises in the levels of available dopamine in these areas. The metabolism of levodopa to dopamine occurs via the enzyme dopa decarboxylase, although unfortunately, this metabolism can also occur in extracerebral tissues. As a result, the full therapeutic effect of an administered dose of levodopa may not be obtained if portions of it are catabolized outside of the CNS and various patient adherence diminishing extracerebral side effects due to the extracerebral presence of dopamine like nausea, vomiting, or even cardiac arrhythmias can also happen. Subsequently, a peripheral decarboxylase inhibitor like benserazide, which blocks the extracerebral decarboxylation of levodopa, when administered in combination with levodopa has obvious and significant advantages. Such benefits include reduced gastrointestinal side effects, a more rapid and complete response at the initiation of therapy, and a simpler dosing regimen. It is important to note, however, that benserazide is hydroxylated to trihydroxybenzylhydrazine in the intestinal mucosa and the liver, and that as a potent inhibitor of the aromatic amino acid decarboxylase, it is this trihydroxybenzylhydrazine metabolite of benserazide that mainly protects levodopa against decarboxylation to dopamine in the gut and also around the rest of the body outside of the blood-brain barrier. Regardless, because Parkinson's disease progresses even with the therapy of levodopa and benserazide, this kind of combined therapy is only ever indicated if it is capable of improving the quality of life and adverse effect profile of using such drugs for Parkinson's patients and there is little to be gained by switching to or starting this combination therapy if patients are already being managed with stable, effective, and well-tolerated levadopa-only therapy. Finally, it is also proposed that benserazide hydrochloride may be able to treat beta thalassaemia by maintaining the active expression of the gene for fetal hemoglobin so that constant production of fetal hemoglobin may replace the missing adult hemoglobin variation that is characteristic of patients with the condition, thereby decreasing the need for blood transfusion therapy. | |
Record name | Benserazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
322-35-0 | |
Record name | Benserazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=322-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benserazide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benserazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benserazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENSERAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/762OS3ZEJU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。